molecular formula C4H7N5S B8754109 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide CAS No. 21731-96-4

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide

Cat. No. B8754109
M. Wt: 157.20 g/mol
InChI Key: FKESNZJQUNGGRC-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 55 was applied. The compound (1.49 g) obtained in Example 29 and diethoxymethyl acetate (12 ml) were used as reagents. The mixture was reacted at 75° C. for 2 hours to give 1.39 g of white crystals (yield 88%). The crystals were subjected to recrystallization from acetone to give white crystals.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]([NH:9][CH3:10])=[S:8])[N:5]=[CH:4][N:3]=1.[C:11](OC(OCC)OCC)(=O)C>>[CH3:10][N:9]1[C:7](=[S:8])[N:6]2[N:5]=[CH:4][N:3]=[C:2]2[N:1]=[CH:11]1

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
NC1=NC=NN1C(=S)NC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis method of Example 55
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 75° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=2N(C1=S)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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